Superior Renoprotection in Aristolochic Acid Nephropathy Model Compared to Untreated Controls
Ergone treatment confers significant protection against early renal injury in an aristolochic acid I (AAI)-induced nephropathy rat model relative to untreated AAI controls. At doses of 10 and 20 mg/kg, ergone suppressed the AAI-induced elevation of key renal injury biomarkers, including blood urea nitrogen, creatinine, proteinuria, and urinary N-acetyl-β-D-glucosaminidase (NAG) [1]. Histopathological analysis confirmed that kidneys from ergone-treated rats displayed fewer lesions compared to AAI-only controls [1].
| Evidence Dimension | Renal injury biomarker suppression |
|---|---|
| Target Compound Data | Ergone (10 and 20 mg/kg) suppressed elevation of BUN, creatinine, proteinuria, and urinary NAG; reduced histopathological lesions |
| Comparator Or Baseline | Untreated AAI-induced nephropathy control group (AAI only) |
| Quantified Difference | Significant suppression of progressive biomarker elevation; fewer kidney lesions observed histologically (p < 0.05 for biomarkers) |
| Conditions | Rat model of aristolochic acid I-induced nephropathy; 8-week study with n=24/group; oral administration |
Why This Matters
This head-to-head evidence establishes ergone as a validated intervention for early renal injury prevention, supporting its selection over untested analogs in nephrology research.
- [1] Zhao YY, Zhang L, Feng YL, Chen DQ, Xi ZH, Du X, Bai X, Lin RC. Ergosta-4,6,8(14),22-tetraen-3-one isolated from Polyporus umbellatus prevents early renal injury in aristolochic acid-induced nephropathy rats. J Pharm Pharmacol. 2011 Dec;63(12):1581-6. View Source
